2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
Description
This compound is a pyrazolo[4,3-d]pyrimidinone derivative featuring a sulfanyl acetamide moiety and substituted phenyl groups. Its core structure includes a bicyclic pyrazolo-pyrimidinone scaffold with ethyl, methyl, and phenylethyl substitutions at positions 1, 3, and 6, respectively.
Properties
IUPAC Name |
2-[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3S/c1-4-30-23-22(17(2)28-30)27-25(29(24(23)32)14-13-18-9-6-5-7-10-18)34-16-21(31)26-19-11-8-12-20(15-19)33-3/h5-12,15H,4,13-14,16H2,1-3H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYMWDHAOZETBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CCC3=CC=CC=C3)SCC(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and various catalysts such as palladium on carbon (Pd/C) and sodium iodide (NaI) .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu)
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pressure, and pH. For example, oxidation reactions may be carried out at elevated temperatures, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs include:
- 2-{[1-Ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-fluorophenyl)acetamide (): Differs in the substitution at position 6 (3-methoxybenzyl vs. 2-phenylethyl) and the acetamide’s aryl group (3-fluorophenyl vs. 3-methoxyphenyl).
- 2-{[1-Ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide (): Features a 4-fluorobenzyl group at position 6, altering steric and electronic properties compared to the 2-phenylethyl group.
Table 1: Structural and Functional Comparison of Analogues
Bioactivity and Target Engagement
- Bioactivity Clustering: Compounds with similar pyrazolo-pyrimidinone scaffolds cluster into groups with correlated modes of action, as demonstrated by hierarchical clustering of NCI-60 datasets. The target compound’s bioactivity profile is likely aligned with kinase inhibition or epigenetic modulation, akin to analogs showing HDAC or PERK inhibitory activity .
- Activity Cliffs: Minor structural changes (e.g., 3-methoxy vs. 4-fluoro substitutions) may lead to significant potency differences. For instance, fluorinated analogs (–6) could exhibit improved binding to hydrophobic pockets or altered metabolic stability compared to the non-fluorinated target compound .
Computational Similarity Metrics
- Tanimoto Coefficient: Structural similarity between the target compound and its analogs can be quantified using Tanimoto scores (e.g., Morgan fingerprints).
- Docking Affinity Variability : Substituent changes at position 6 (e.g., phenylethyl vs. fluorobenzyl) may alter interactions with residues like Met7 or Asp144 in kinase binding pockets, as observed in PERK inhibitor studies .
Pharmacokinetic and ADME Properties
- Lipophilicity and Solubility : The 3-methoxyphenyl group in the target compound enhances solubility compared to fluorophenyl analogs (), but may reduce membrane permeability.
- Metabolic Stability : Fluorinated analogs () are predicted to exhibit slower hepatic clearance due to fluorine’s metabolic resistance, as seen in comparative pharmacokinetic studies .
Research Implications and Limitations
- SAR Insights : The acetamide’s aryl group and position 6 substituent are critical for target selectivity and potency. For example, fluorinated derivatives may prioritize kinase inhibition over epigenetic targets .
- Data Gaps: Limited experimental data on the target compound’s specific bioactivity necessitate extrapolation from structural analogs. Molecular dynamics simulations or in vitro assays are recommended for validation .
Biological Activity
The compound 2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide (CAS Number: 1359217-22-3) is a member of the pyrazolopyrimidine class of compounds. This class is notable for its diverse biological activities and potential therapeutic applications, particularly in oncology and neurology. The compound's unique structure, featuring a sulfanyl group and an acetamide moiety, suggests significant interactions with biological targets.
The molecular formula of this compound is , with a molecular weight of 491.6 g/mol. The presence of hydrophobic substituents such as ethyl and phenylethyl groups enhances its bioactivity through possible hydrophobic interactions.
| Property | Value |
|---|---|
| Molecular Formula | C26H29N5O3S |
| Molecular Weight | 491.6 g/mol |
| CAS Number | 1359217-22-3 |
Anticancer Potential
Recent studies have highlighted the anticancer potential of pyrazolopyrimidine derivatives, including this compound. Research indicates that compounds in this class can inhibit cancer cell proliferation and induce apoptosis in various cancer types.
- Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways associated with cell survival and proliferation, particularly the PI3K/Akt pathway. This pathway is crucial for cellular responses to growth factors and plays a significant role in cancer progression.
- Case Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast, lung, and colon cancer cells. For instance, a study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 (breast cancer) cells.
Neuroprotective Effects
Emerging evidence suggests that pyrazolopyrimidine derivatives may also possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress and inflammation are key contributors.
- In Vitro Studies : Research has shown that these compounds can reduce oxidative stress markers and modulate inflammatory pathways in neuronal cultures subjected to neurotoxic agents.
- Animal Models : In vivo studies using animal models of neurodegeneration have indicated that administration of this compound can improve cognitive function and reduce neuronal loss.
Research Findings
Several studies have focused on the synthesis and biological evaluation of pyrazolopyrimidine derivatives:
- Synthesis Techniques : Common synthetic routes involve multi-step organic reactions that yield high purity compounds suitable for biological testing.
- Biological Assays : Various assays have been employed to assess the biological activity of this compound, including MTT assays for cytotoxicity and ELISA for inflammatory cytokine measurement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
